molecular formula C12H15N3O3 B2732409 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-2-carboxamide CAS No. 2034563-32-9

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-2-carboxamide

Cat. No.: B2732409
CAS No.: 2034563-32-9
M. Wt: 249.27
InChI Key: YIWMCTUGBOHZAV-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-2-carboxamide is a heterocyclic compound that features both pyrazole and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-(2-(1H-pyrazol-1-yl)ethoxy)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various amide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The pyrazole moiety is known to bind to various protein targets, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-2-carboxamide is unique due to the combination of pyrazole and furan rings, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(2-pyrazol-1-ylethoxy)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c16-12(11-3-1-8-18-11)13-5-9-17-10-7-15-6-2-4-14-15/h1-4,6,8H,5,7,9-10H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWMCTUGBOHZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCNC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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